molecular formula C17H12NNaO3S B3373498 Sodium 2-[2-(3-phenoxyphenyl)-1,3-thiazol-4-yl]acetate CAS No. 1007016-49-0

Sodium 2-[2-(3-phenoxyphenyl)-1,3-thiazol-4-yl]acetate

Cat. No.: B3373498
CAS No.: 1007016-49-0
M. Wt: 333.3 g/mol
InChI Key: HOKQEQWPZCJPGM-UHFFFAOYSA-M
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Description

Sodium 2-[2-(3-phenoxyphenyl)-1,3-thiazol-4-yl]acetate is a synthetic organic compound known for its diverse applications in scientific research and industry. This compound features a thiazole ring, a phenoxyphenyl group, and an acetate moiety, contributing to its unique chemical properties and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Sodium 2-[2-(3-phenoxyphenyl)-1,3-thiazol-4-yl]acetate typically involves the following steps:

    Formation of the Thiazole Ring: The thiazole ring is synthesized through a cyclization reaction involving a suitable precursor such as 2-aminothiophenol and a halogenated acetic acid derivative.

    Introduction of the Phenoxyphenyl Group: The phenoxyphenyl group is introduced via a nucleophilic aromatic substitution reaction, where a phenoxyphenyl halide reacts with the thiazole intermediate.

    Formation of the Acetate Moiety: The final step involves the esterification or acylation of the thiazole derivative with acetic acid or its derivatives, followed by neutralization with sodium hydroxide to form the sodium salt.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:

    Batch or Continuous Flow Reactors: These reactors ensure efficient mixing and temperature control, crucial for maintaining reaction conditions.

    Purification Steps: Techniques such as crystallization, filtration, and chromatography are employed to purify the final product.

    Quality Control: Analytical methods like HPLC, NMR, and mass spectrometry are used to ensure the purity and consistency of the compound.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: Sodium 2-[2-(3-phenoxyphenyl)-1,3-thiazol-4-yl]acetate can undergo oxidation reactions, typically using oxidizing agents like hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride, resulting in the reduction of the thiazole ring or the phenoxyphenyl group.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the acetate group can be replaced by other nucleophiles like amines or alcohols.

Common Reagents and Conditions

    Oxidizing Agents: Hydrogen peroxide, potassium permanganate.

    Reducing Agents: Lithium aluminum hydride, sodium borohydride.

    Nucleophiles: Amines, alcohols, thiols.

Major Products

    Sulfoxides and Sulfones: From oxidation reactions.

    Reduced Thiazole Derivatives: From reduction reactions.

    Substituted Acetates: From nucleophilic substitution reactions.

Scientific Research Applications

Chemistry

In chemistry, Sodium 2-[2-(3-phenoxyphenyl)-1,3-thiazol-4-yl]acetate is used as a building block for synthesizing more complex molecules

Biology

In biological research, this compound is studied for its potential as a bioactive molecule. Its interactions with biological macromolecules, such as proteins and nucleic acids, are of particular interest. Researchers investigate its potential as an inhibitor or activator of specific biological pathways.

Medicine

In medicine, this compound is explored for its therapeutic potential. Its ability to modulate biological pathways makes it a candidate for drug development, particularly in the treatment of diseases where these pathways are dysregulated.

Industry

In the industrial sector, this compound is used in the development of specialty chemicals and materials. Its unique chemical properties make it suitable for applications in coatings, adhesives, and polymers.

Mechanism of Action

The mechanism of action of Sodium 2-[2-(3-phenoxyphenyl)-1,3-thiazol-4-yl]acetate involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins involved in critical biological pathways. The compound can act as an inhibitor or activator, modulating the activity of these targets and thereby influencing the pathway’s overall function.

Comparison with Similar Compounds

Similar Compounds

    Sodium 2-[2-(4-phenoxyphenyl)-1,3-thiazol-4-yl]acetate: Similar structure but with a different substitution pattern on the phenoxyphenyl group.

    Sodium 2-[2-(3-methoxyphenyl)-1,3-thiazol-4-yl]acetate: Contains a methoxy group instead of a phenoxy group.

    Sodium 2-[2-(3-chlorophenyl)-1,3-thiazol-4-yl]acetate: Features a chlorine atom on the phenyl ring.

Uniqueness

Sodium 2-[2-(3-phenoxyphenyl)-1,3-thiazol-4-yl]acetate is unique due to its specific substitution pattern and the presence of the phenoxy group, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and industrial applications, offering different reactivity and interaction profiles compared to its analogs.

Properties

IUPAC Name

sodium;2-[2-(3-phenoxyphenyl)-1,3-thiazol-4-yl]acetate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H13NO3S.Na/c19-16(20)10-13-11-22-17(18-13)12-5-4-8-15(9-12)21-14-6-2-1-3-7-14;/h1-9,11H,10H2,(H,19,20);/q;+1/p-1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HOKQEQWPZCJPGM-UHFFFAOYSA-M
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)OC2=CC=CC(=C2)C3=NC(=CS3)CC(=O)[O-].[Na+]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H12NNaO3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

333.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

49.3 [ug/mL] (The mean of the results at pH 7.4)
Record name SID26657924
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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